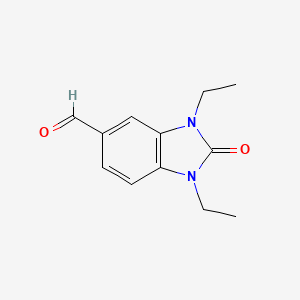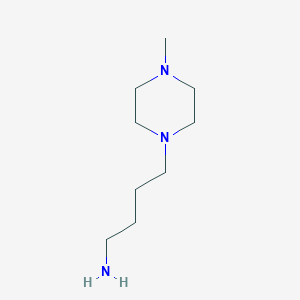
4-(4-Methylpiperazin-1-yl)butan-1-amine
描述
4-(4-Methylpiperazin-1-yl)butan-1-amine is a chemical compound that features a piperazine ring substituted with a methyl group and a butylamine chain
作用机制
Target of Action
The primary targets of 4-(4-Methyl-piperazin-1-yl)-butylamine are neurotransmitter receptors . Piperazine derivatives, such as 4-(4-Methyl-piperazin-1-yl)-butylamine, have been found to interact with various neurotransmitter receptors, including the serotonin receptor, the GABA receptor, and the histamine receptor .
Mode of Action
4-(4-Methyl-piperazin-1-yl)-butylamine interacts with its targets by binding to the active sites of these receptors. This binding can either activate or inhibit the function of the receptors, depending on the specific receptor and the nature of the interaction .
Biochemical Pathways
The interaction of 4-(4-Methyl-piperazin-1-yl)-butylamine with neurotransmitter receptors affects various biochemical pathways. For instance, the binding of this compound to the serotonin receptor can influence the serotonin signaling pathway, which plays a crucial role in mood regulation and other neurological functions .
Pharmacokinetics
Like many other piperazine derivatives, it is expected to have good bioavailability and to be metabolized primarily by the liver .
Result of Action
The molecular and cellular effects of 4-(4-Methyl-piperazin-1-yl)-butylamine’s action depend on the specific receptor it interacts with. For example, if it acts as an agonist at the serotonin receptor, it could increase serotonin signaling and potentially have antidepressant effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Methyl-piperazin-1-yl)-butylamine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets .
生化分析
Biochemical Properties
4-(4-Methyl-piperazin-1-yl)-butylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and affecting neurotransmission . Additionally, 4-(4-Methyl-piperazin-1-yl)-butylamine can bind to certain enzymes, altering their catalytic activity and impacting metabolic pathways .
Cellular Effects
The effects of 4-(4-Methyl-piperazin-1-yl)-butylamine on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In cancer cells, 4-(4-Methyl-piperazin-1-yl)-butylamine has demonstrated potential anticancer activity by inducing apoptosis and inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 4-(4-Methyl-piperazin-1-yl)-butylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This compound may act as an enzyme inhibitor or activator, depending on the context, and can influence gene expression by interacting with transcriptional machinery . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(4-Methyl-piperazin-1-yl)-butylamine in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its activity . Long-term exposure to 4-(4-Methyl-piperazin-1-yl)-butylamine in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-(4-Methyl-piperazin-1-yl)-butylamine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as antidepressant-like activity in rodent models . At higher doses, it may induce toxic or adverse effects, including neurotoxicity and hepatotoxicity . Understanding the dosage-dependent effects of 4-(4-Methyl-piperazin-1-yl)-butylamine is essential for its potential therapeutic applications.
Metabolic Pathways
4-(4-Methyl-piperazin-1-yl)-butylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . The specific enzymes and pathways involved in the metabolism of 4-(4-Methyl-piperazin-1-yl)-butylamine are critical for understanding its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(4-Methyl-piperazin-1-yl)-butylamine within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity . Understanding the transport mechanisms and distribution patterns of 4-(4-Methyl-piperazin-1-yl)-butylamine is essential for its potential therapeutic applications and toxicity assessment.
Subcellular Localization
The subcellular localization of 4-(4-Methyl-piperazin-1-yl)-butylamine plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . The localization of 4-(4-Methyl-piperazin-1-yl)-butylamine within cells can influence its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)butan-1-amine typically involves the reaction of 4-methylpiperazine with butylamine under controlled conditions. One common method involves the use of polyphosphoric acid (PPA) as a catalyst to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
4-(4-Methylpiperazin-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
4-(4-Methylpiperazin-1-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
相似化合物的比较
Similar Compounds
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: A potent inhibitor of CDK4 and ARK5.
3-(4-arylpiperazin-1-yl)cinnolines: Compounds with similar piperazine structures and potential antifungal activity.
Uniqueness
4-(4-Methylpiperazin-1-yl)butan-1-amine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its ability to act as a building block for more complex molecules and its potential as a kinase inhibitor make it a valuable compound in various research fields.
属性
IUPAC Name |
4-(4-methylpiperazin-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKRSMDVDRFSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424412 | |
| Record name | 4-(4-Methyl-piperazin-1-yl)-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4553-32-6 | |
| Record name | 4-(4-Methyl-piperazin-1-yl)-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methylpiperazin-1-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1308921.png)
![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)
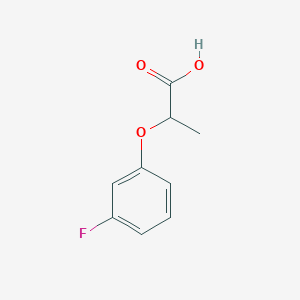

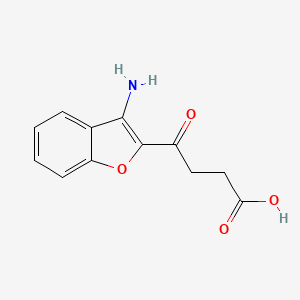

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)
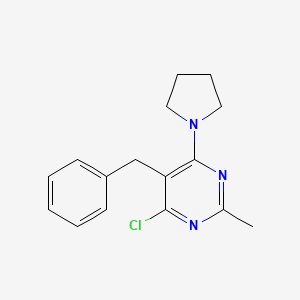
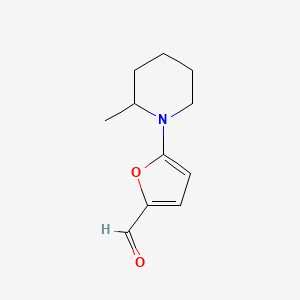
![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)



